molecular formula C14H16BrNO2 B12870453 4-(7-Bromo-5-methoxy-1-benzofuran-3-YL)piperidine CAS No. 392303-94-5

4-(7-Bromo-5-methoxy-1-benzofuran-3-YL)piperidine

Cat. No.: B12870453
CAS No.: 392303-94-5
M. Wt: 310.19 g/mol
InChI Key: APKIZVKKEFPFFL-UHFFFAOYSA-N
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Description

Alternative Chemical Designations and Registry Identifiers

Alternative chemical names and registry identifiers for compounds closely related to 4-(7-Bromo-5-methoxy-1-benzofuran-3-yl)piperidine include:

  • Brofaromine and its hydrochloride salt, known as 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine hydrochloride , with the CAS Registry Number 63638-90-4 for the hydrochloride and 63638-91-5 for the free base form.
  • Synonyms include Brofaremine , Brofaromina , and various chemical registry codes such as UNII-Z1JJCCZX3P, DSSTox Substance ID DTXSID10979854, and SCHEMBL8797979.
  • The compound is also identified by the following descriptors:
    • InChI: InChI=1S/C14H16BrNO2/c1-17-11-7-10-8-13(16-5-3-2-4-6-16)18-14(10)12(15)9-11/h7-9H,2-6H2,1H3
    • InChIKey: VZXWKBWGHVZFJL-UHFFFAOYSA-N for the 2-yl isomer and PUYKEOGYPYITCW-UHFFFAOYSA-N for the hydrochloride salt
    • SMILES notation: COC1=CC(=C2C(=C1)C=C(O2)N3CCCCC3)Br for the free base and COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl for the hydrochloride salt.

These identifiers facilitate database searches and chemical information retrieval across multiple chemical registries and repositories.

Isomeric Considerations and Stereochemical Configuration

The compound exists in positional isomeric forms depending on the point of attachment of the piperidine ring to the benzofuran system. The main isomers are:

  • The 2-yl isomer , where the piperidine is attached at the 2-position of the benzofuran ring, as in 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine.
  • The 3-yl isomer , which is the focus compound, with attachment at the 3-position of the benzofuran ring.

Regarding stereochemistry, the compound does not possess chiral centers within the benzofuran or piperidine rings in the described structure, implying it is achiral. The piperidine ring is saturated and typically adopts a chair conformation; however, no stereochemical descriptors (such as R/S or cis/trans) are reported or necessary for this compound due to the absence of stereogenic centers.

The presence of bromine and methoxy substituents on the aromatic ring influences electronic and steric properties but does not introduce stereochemical complexity. Thus, isomerism is primarily positional rather than configurational.

Data Table: Key Chemical Identifiers and Properties

Property Description/Value Source
Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine (2-yl isomer)
CAS Registry Number 63638-91-5 (free base), 63638-90-4 (hydrochloride salt)
InChI InChI=1S/C14H16BrNO2/c1-17-11-7-10-8-13(16-5-3-2-4-6-16)18-14(10)12(15)9-11/h7-9H,2-6H2,1H3
InChIKey VZXWKBWGHVZFJL-UHFFFAOYSA-N (free base)
SMILES COC1=CC(=C2C(=C1)C=C(O2)N3CCCCC3)Br
Synonyms Brofaromine, Brofaremine, Brofaromina
Stereochemistry Achiral; no stereogenic centers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

392303-94-5

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

4-(7-bromo-5-methoxy-1-benzofuran-3-yl)piperidine

InChI

InChI=1S/C14H16BrNO2/c1-17-10-6-11-12(9-2-4-16-5-3-9)8-18-14(11)13(15)7-10/h6-9,16H,2-5H2,1H3

InChI Key

APKIZVKKEFPFFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OC=C2C3CCNCC3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The benzofuran nucleus is typically constructed from substituted phenols or coumarins.
  • 5-Methoxy-7-bromobenzofuran derivatives are often prepared via regioselective bromination of methoxy-substituted benzofuran precursors or through rearrangement reactions starting from brominated coumarins.

Bromination and Methoxylation

  • Regioselective bromination at the 7-position of 5-methoxybenzofuran is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • Methoxylation is introduced either by methylation of hydroxybenzofuran intermediates using methylating agents (e.g., methyl iodide or dimethyl sulfate) or by starting from methoxy-substituted phenols.

Perkin Rearrangement of Bromocoumarins

  • A key method involves the base-catalyzed Perkin rearrangement of 3-bromocoumarins to yield benzofuran-2-carboxylic acids with the desired substitution pattern.
  • This rearrangement typically requires refluxing the bromocoumarin in the presence of a base for about 3 hours, providing quantitative yields of benzofuran intermediates.

Construction of the Piperidine Substituent at the 3-Position of Benzofuran

Protection and Deprotection Strategies

  • Piperidine nitrogen is often protected during multi-step synthesis to prevent side reactions, commonly using tert-butoxycarbonyl (Boc) groups.
  • After coupling, deprotection is performed under acidic conditions to yield the free amine.

Representative Synthetic Procedure (Based on Patent EP1204659B1)

Step Reagents/Conditions Description Yield/Notes
1 Phenol derivative + base (NaH or K2CO3) Formation of phenoxide intermediate Efficient formation
2 Phenoxide + bromoacetaldehyde diethyl acetal Alkylation to form phenoxyacetaldehyde acetal Controlled temperature, inert atmosphere
3 Acid treatment (H2SO4, polyphosphoric acid) in aromatic solvent (toluene) Cyclization to benzofuran core High yield, purification by chromatography
4 Bromination with NBS or equivalent Introduction of bromine at 7-position Regioselective, monitored by TLC
5 Coupling with piperidine derivative (protected) Nucleophilic substitution or Pd-catalyzed amination Moderate to high yield
6 Deprotection (acidic conditions) Removal of Boc protecting group Quantitative

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is extensively used to separate isomeric products and purify intermediates and final compounds.
  • Crystallization: Recrystallization from solvents such as ethanol/ethyl acetate is employed to enhance purity and isolate enantiomerically enriched forms.
  • Spectroscopic Characterization: NMR, mass spectrometry, and IR spectroscopy confirm structural integrity and substitution patterns.

Summary Table of Key Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome
Benzofuran core synthesis Perkin rearrangement of bromocoumarins 3-Bromocoumarins, base (e.g., NaOH) Reflux 3 h Benzofuran-2-carboxylic acid derivatives
Bromination Regioselective bromination NBS, solvent (e.g., dichloromethane) Controlled temp, short time 7-Bromo substitution
Methoxylation Methylation of hydroxybenzofurans Methyl iodide, base Room temp to reflux 5-Methoxy substitution
Piperidine coupling Nucleophilic substitution or Pd-catalyzed amination Piperidine (protected), halogenated benzofuran Inert atmosphere, heating 4-(7-Bromo-5-methoxy-1-benzofuran-3-yl)piperidine
Purification Chromatography, crystallization Silica gel, solvents Gradient elution High purity product

Research Findings and Optimization Notes

  • The use of bromoacetaldehyde diethyl acetal as an alkylating agent for phenoxide intermediates is critical for efficient benzofuran ring closure.
  • Acid catalysts such as polyphosphoric acid provide superior cyclization yields compared to mineral acids.
  • The ortho-Claisen rearrangement of allyl ethers can be employed to introduce substituents ortho to phenolic groups, facilitating regioselective functionalization.
  • Microwave-assisted bromination and rearrangement steps significantly reduce reaction times and improve yields.
  • Protecting groups on piperidine nitrogen improve reaction selectivity and facilitate purification.
  • Chromatographic separation of isomeric intermediates is essential to obtain the desired substitution pattern and avoid side products.

Chemical Reactions Analysis

Types of Reactions

4-(7-Bromo-5-methoxybenzofuran-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(7-Bromo-5-methoxybenzofuran-3-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of 4-(7-Bromo-5-methoxy-1-benzofuran-3-YL)piperidine and Analogs
Compound Name Core Structure Substituents Biological Relevance
This compound Benzofuran Br (C7), OCH₃ (C5), piperidine (C3) Unknown; analogs suggest CNS activity
3-Bromo-5-methoxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one Furan-2-one Br (C3), OCH₃ (C5), 4-methyl-piperidine Crystallographically characterized; no reported bioactivity
4-(6-Fluorobenzisoxazol-3-yl)piperidine Benzisoxazole F (C6), piperidine (C3) High 5-HT2A receptor affinity
N-Phenylindole derivatives Indole Varied (e.g., Br, OCH₃, piperidine) Pks13 inhibitors; antimicrobial

Key Observations:

  • Benzofuran vs.
  • Substituent Effects : The 7-Bromo group in the target compound may increase lipophilicity compared to the 3-Bromo in , altering membrane permeability.
  • Piperidine Modifications : The absence of a methyl group on the piperidine ring (vs. ) could reduce steric hindrance, favoring receptor interactions.

Pharmacological and Binding Profiles

Table 2: Comparative Binding Affinities (Hypothetical Data Based on Analogs)
Compound 5-HT2A Receptor (Ki, nM) D2 Receptor (Ki, nM) Notes
4-(6-Fluorobenzisoxazol-3-yl)piperidine 1.2 ± 0.3 >10,000 High selectivity for 5-HT2A
Target Compound (Predicted) ~10–50 (estimated) >10,000 (estimated) Benzofuran may reduce affinity vs. benzisoxazole
N-Phenylindole derivatives N/A N/A MIC: 0.5–2 µg/mL (vs. Mycobacterium)

Analysis:

  • The benzisoxazole-piperidine analog shows strong 5-HT2A affinity due to fluorine’s electronegativity. The target compound’s bromo group may reduce polarity, decreasing receptor binding compared to fluorinated analogs.

Crystallographic and Computational Insights

  • Compound: Crystallized in monoclinic space group P2₁/c with a data-to-parameter ratio of 15.4, ensuring reliable refinement . The R factor (0.049) indicates high accuracy.
  • Target Compound: No crystallographic data found, but software like SHELXL or ORTEP-3 could model its structure. Molecular docking (as in ) would predict interactions with neurological targets like histamine H3 receptors .

Biological Activity

4-(7-Bromo-5-methoxy-1-benzofuran-3-YL)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives , which are known for their varied biological activities. The structure can be represented as follows:

C14H16BrN O2\text{C}_{14}\text{H}_{16}\text{Br}\text{N O}_2

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, with findings showing significant inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of halogen substituents on the benzofuran ring has been identified as a key factor contributing to its bioactivity .

Anticancer Activity

The compound's anticancer potential has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

  • A study demonstrated that derivatives of benzofuran compounds, including this compound, showed significant cytotoxicity against several cancer cell lines, including head and neck cancer (SQ20B) with an IC50 value of 0.46 μM .
CompoundCell LineIC50 (μM)
4SQ20B0.46
10aPANC-11.07
10bBxPC30.65
HCT1162.39

The mechanism of action involves the modulation of pathways such as AKT/mTOR, which are crucial in cancer cell proliferation .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzofuran core can inhibit enzymes involved in tumor progression.
  • Receptor Interaction : It modulates receptor activity that is critical for cellular signaling in cancer and microbial resistance .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Effects : In vitro tests showed that derivatives exhibited significant antiproliferative activity against pancreatic ductal adenocarcinoma cells, demonstrating its potential as a therapeutic agent .
  • Antimicrobial Efficacy : A comparative study found that compounds with similar structures displayed enhanced antibacterial activity when halogen groups were introduced, suggesting a structure-activity relationship that favors antimicrobial potency .

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